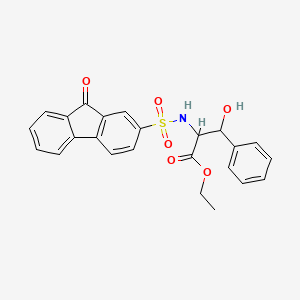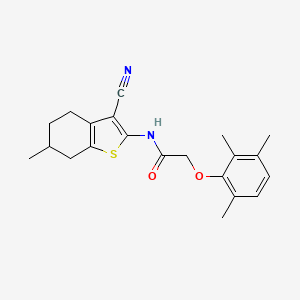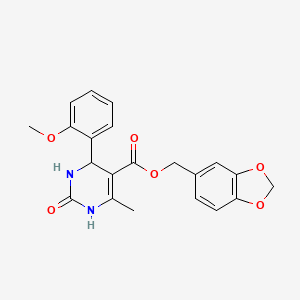
ETHYL 3-HYDROXY-2-(9-OXO-9H-FLUORENE-2-SULFONAMIDO)-3-PHENYLPROPANOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 3-HYDROXY-2-(9-OXO-9H-FLUORENE-2-SULFONAMIDO)-3-PHENYLPROPANOATE is a complex organic compound that features a fluorenone moiety, a sulfonamide group, and a phenylpropanoate ester. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-HYDROXY-2-(9-OXO-9H-FLUORENE-2-SULFONAMIDO)-3-PHENYLPROPANOATE typically involves multi-step organic reactions. A common approach might include:
Formation of the Fluorenone Moiety: Starting from fluorene, oxidation can be carried out using reagents like potassium permanganate or chromium trioxide to form fluorenone.
Introduction of the Sulfonamide Group: The fluorenone can be reacted with sulfonyl chloride in the presence of a base to introduce the sulfonamide group.
Formation of the Phenylpropanoate Ester: The final step might involve esterification of the hydroxy group with ethyl bromoacetate in the presence of a base like sodium ethoxide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 3-HYDROXY-2-(9-OXO-9H-FLUORENE-2-SULFONAMIDO)-3-PHENYLPROPANOATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The fluorenone moiety can be reduced to a fluorene derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) in the presence of an acid.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of new sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
ETHYL 3-HYDROXY-2-(9-OXO-9H-FLUORENE-2-SULFONAMIDO)-3-PHENYLPROPANOATE may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of ETHYL 3-HYDROXY-2-(9-OXO-9H-FLUORENE-2-SULFONAMIDO)-3-PHENYLPROPANOATE would depend on its specific biological target. It might interact with enzymes or receptors, altering their activity and leading to a biological response. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorenone Derivatives: Compounds with similar fluorenone structures.
Sulfonamide Derivatives: Compounds with sulfonamide groups.
Phenylpropanoate Esters: Compounds with similar ester functionalities.
Uniqueness
ETHYL 3-HYDROXY-2-(9-OXO-9H-FLUORENE-2-SULFONAMIDO)-3-PHENYLPROPANOATE is unique due to the combination of these three functional groups, which may confer distinct chemical and biological properties compared to other compounds.
Eigenschaften
IUPAC Name |
ethyl 3-hydroxy-2-[(9-oxofluoren-2-yl)sulfonylamino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO6S/c1-2-31-24(28)21(22(26)15-8-4-3-5-9-15)25-32(29,30)16-12-13-18-17-10-6-7-11-19(17)23(27)20(18)14-16/h3-14,21-22,25-26H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGIGFIRTRSLCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)O)NS(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5E)-1-(4-fluorophenyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5245462.png)


![6-amino-4-(3-cyclohexen-1-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5245487.png)
![1-{5-[(2,4-Dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea](/img/structure/B5245494.png)
![3-[[Cyclopropylmethyl(propyl)amino]methyl]phenol](/img/structure/B5245502.png)
![1-(5-chloro-2-pyridinyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5245507.png)
![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(2-phenoxyethyl)piperazine](/img/structure/B5245514.png)
![2-[(4-ethyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5245518.png)
![4-[3-(2-tert-butylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5245533.png)
![N-[(4-ethoxyphenyl)(4-methoxyphenyl)methyl]-2-furamide](/img/structure/B5245542.png)
![{[2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromen-3-yl]methylene}malononitrile](/img/structure/B5245552.png)
![N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]-3,4-difluorobenzamide](/img/structure/B5245561.png)
![1-[(2-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5245567.png)
